![molecular formula C24H22ClN5O4 B2501863 2-[9-(3-氯苯基)-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯 CAS No. 877616-75-6](/img/no-structure.png)

2-[9-(3-氯苯基)-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

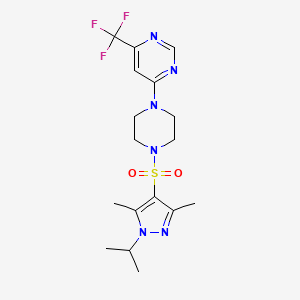

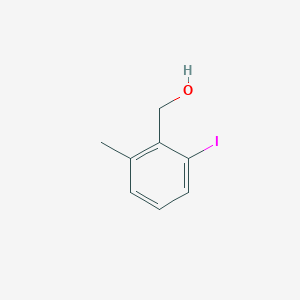

The compound benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a heterocyclic compound that appears to be related to various synthesized pyrimidine derivatives. These derivatives often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of catalysts to assist in the formation of the desired structures. For instance, the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ones and furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones was achieved using manganese(III) acetate as a radical initiator . Similarly, the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones from enamines also demonstrates the complexity and creativity in the synthesis of pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was elucidated using FT-IR, NMR, and X-ray diffraction, and further confirmed by density functional theory (DFT) calculations . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be quite diverse, depending on the substituents present on the ring system. For instance, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one led to the formation of various polymorphs and derivatives, showcasing the chemical versatility of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. Theoretical calculations, such as those performed for a pyrimidin-2-amine derivative, can provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the compound's reactivity and potential applications .

Case Studies

While the provided data does not include specific case studies, the antibacterial activity of a pyrimidin-2-amine derivative against various bacterial strains suggests that these compounds can serve as leads for the development of new antibacterial agents . Additionally, the antithrombotic properties of pyrido[4,3-d]pyrimidine-2,4-diones indicate potential applications in cardiovascular diseases .

科学研究应用

合成和性质

噻唑并嘧啶衍生物的设计与合成噻唑并嘧啶衍生物的研究在药物化学领域显示出巨大的潜力。Selvam 等人 (2012) 的一项研究重点关注 2-(取代苄叉亚甲基)-7-(4-氯苯基)-5-(呋喃-2-基)-2H-噻唑并[3,2-a]嘧啶-3(7H)-酮衍生物的合成。测试了这些化合物的抗伤害感受和抗炎活性,在两个领域均表现出显著的结果。这项研究突出了噻唑并嘧啶衍生物在治疗应用中的潜力,特别是用于疼痛和炎症管理 (Selvam 等人,2012)。

嘧啶偶联物的合成Krasnov 等人 (2022) 合成了一系列含有外消旋 7,8-二氟-3,4-二氢-3-甲基-2H-[1,4]苯并恶嗪及其对映体的片段的嘧啶偶联物。评估了这些化合物的抗病毒活性,特别是针对疱疹病毒。然而,他们观察到与先导化合物嘌呤偶联物相比,抗疱疹病毒活性降低。这项研究有助于了解嘧啶衍生物在抗病毒药物开发中的作用 (Krasnov 等人,2022)。

生物活性

吡啶并[2,3-d]嘧啶的抗肿瘤活性Grivsky 等人 (1980) 研究了 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶的合成和抗肿瘤活性,证明其作为哺乳动物二氢叶酸还原酶的脂溶性抑制剂的有效性。该化合物对大鼠 Walker 256 癌肉瘤表现出显着的活性,表明其作为癌症治疗中治疗剂的潜力 (Grivsky 等人,1980)。

氮杂环的抗氧化和抗肿瘤活性El-Moneim 等人 (2011) 评估了合成氮杂环(包括嘧啶-2-硫醇衍生物)的抗氧化和抗肿瘤活性。这些化合物在抗氧化和抗肿瘤试验中均表现出显着的活性。这项研究增加了关于氮杂环在治疗氧化应激相关疾病和癌症中的潜力的研究 (El-Moneim 等人,2011)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chlorobenzaldehyde with methyl acetoacetate to form 3-chloro-1-(2,4-dioxo-6,7-dihydro-1H-purin-9-yl)-2-methylpropan-1-one. This intermediate is then reacted with ethyl cyanoacetate to form 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid, which is subsequently esterified with benzyl alcohol to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "methyl acetoacetate", "ethyl cyanoacetate", "benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chloro-1-(2,4-dioxo-6,7-dihydro-1H-purin-9-yl)-2-methylpropan-1-one.", "Step 2: Reaction of the intermediate from step 1 with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid.", "Step 3: Esterification of the acid from step 2 with benzyl alcohol in the presence of a catalyst such as sulfuric acid to yield benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |

CAS 编号 |

877616-75-6 |

产品名称 |

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

分子式 |

C24H22ClN5O4 |

分子量 |

479.92 |

IUPAC 名称 |

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C24H22ClN5O4/c1-27-21-20(29-12-6-11-28(23(29)26-21)18-10-5-9-17(25)13-18)22(32)30(24(27)33)14-19(31)34-15-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14-15H2,1H3 |

InChI 键 |

QAEJUHIQLSDCLJ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2501785.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)

![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)

{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)